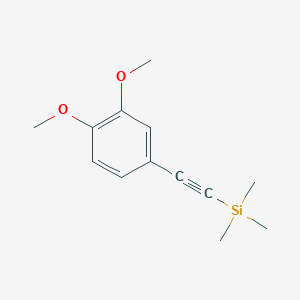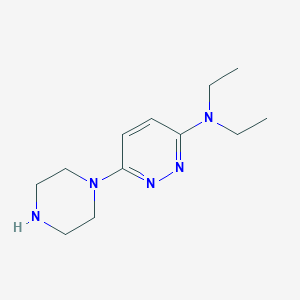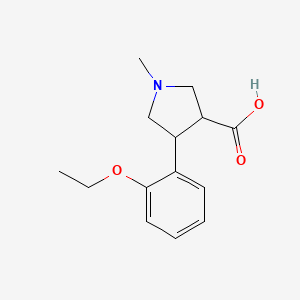
4-(2-Ethoxyphenyl)-1-methylpyrrolidine-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-Ethoxyphenyl)-1-methylpyrrolidine-3-carboxylic acid is an organic compound that belongs to the class of pyrrolidine carboxylic acids This compound features a pyrrolidine ring substituted with an ethoxyphenyl group and a carboxylic acid group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Ethoxyphenyl)-1-methylpyrrolidine-3-carboxylic acid can be achieved through several synthetic routes One common method involves the reaction of 2-ethoxybenzaldehyde with methylamine to form an intermediate Schiff base This intermediate is then subjected to cyclization with a suitable reagent, such as sodium cyanoborohydride, to form the pyrrolidine ring
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of reagents and reaction conditions is optimized for yield, purity, and cost-effectiveness. Catalysts and solvents are selected to enhance reaction rates and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
4-(2-Ethoxyphenyl)-1-methylpyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like bromine or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce specific functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the ethoxyphenyl group or the pyrrolidine ring.
Common Reagents and Conditions
Oxidation: Bromine in acetic acid or potassium permanganate in aqueous solution.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogenating agents like chlorine or bromine, and nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
4-(2-Ethoxyphenyl)-1-methylpyrrolidine-3-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-(2-Ethoxyphenyl)-1-methylpyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. The ethoxyphenyl group may facilitate binding to hydrophobic pockets in proteins, while the carboxylic acid group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
4-(2-Methoxyphenyl)-1-methylpyrrolidine-3-carboxylic acid: Similar structure with a methoxy group instead of an ethoxy group.
4-(2-Hydroxyphenyl)-1-methylpyrrolidine-3-carboxylic acid: Contains a hydroxy group instead of an ethoxy group.
4-(2-Chlorophenyl)-1-methylpyrrolidine-3-carboxylic acid: Features a chloro group instead of an ethoxy group.
Uniqueness
4-(2-Ethoxyphenyl)-1-methylpyrrolidine-3-carboxylic acid is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. The ethoxy group may enhance lipophilicity and membrane permeability, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C14H19NO3 |
|---|---|
Peso molecular |
249.30 g/mol |
Nombre IUPAC |
4-(2-ethoxyphenyl)-1-methylpyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C14H19NO3/c1-3-18-13-7-5-4-6-10(13)11-8-15(2)9-12(11)14(16)17/h4-7,11-12H,3,8-9H2,1-2H3,(H,16,17) |
Clave InChI |
LJBWJHVXNAOADB-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=CC=CC=C1C2CN(CC2C(=O)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


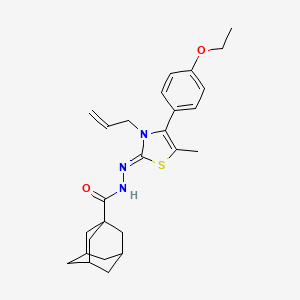
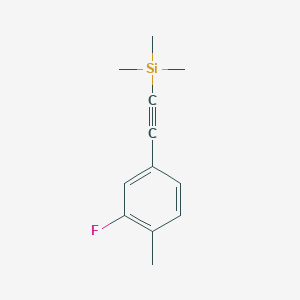
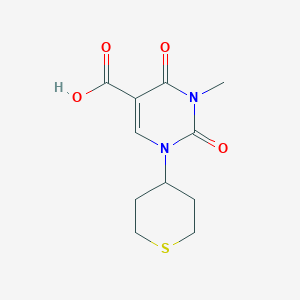

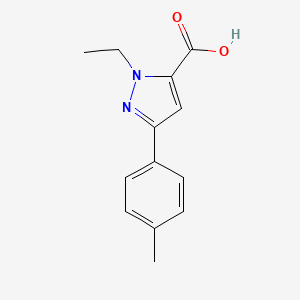
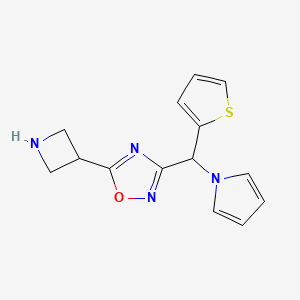
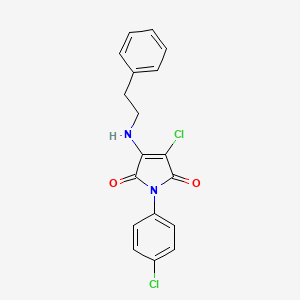
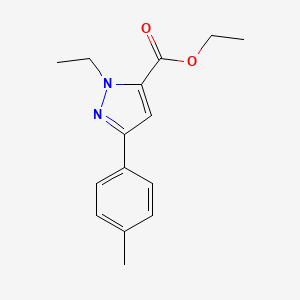
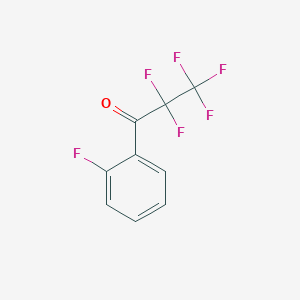
![methyl 3-(4-methyl-2-oxochromeno[8,7-e][1,3]oxazin-9(2H,8H,10H)-yl)benzoate](/img/structure/B14870034.png)
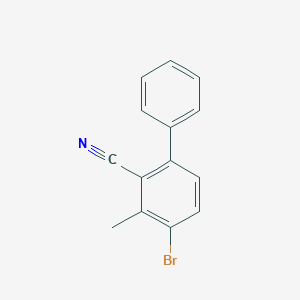
![N-methoxy-N-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B14870039.png)
